

Application Note: Quantification of 3-Methoxyluteolin using a Validated HPLC-UV Method

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Compound of Interest

Compound Name: 3-Methoxyluteolin

Cat. No.: B191863

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This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of **3-Methoxyluteolin** in various sample matrices, including plant extracts and biological fluids. This method is crucial for researchers in natural product chemistry, pharmacology, and drug development who require precise measurements of this bioactive flavonoid.

Introduction

3-Methoxyluteolin, a methylated derivative of the flavonoid luteolin, has garnered significant interest for its potential therapeutic properties. Accurate and reliable quantification of **3-Methoxyluteolin** is essential for pharmacokinetic studies, quality control of herbal products, and understanding its physiological effects. The HPLC-UV method outlined below provides a sensitive, specific, and reproducible approach for the determination of **3-Methoxyluteolin**. High-performance liquid chromatography (HPLC) techniques are widely used for the analysis of flavonoids in various matrices.^[1] Reversed-phase liquid chromatography is a predominant and efficient method for separating a wide range of analytes, including flavonoids.^[1]

Experimental

A standard HPLC system equipped with a UV/Vis detector is suitable for this method. The chromatographic separation is achieved on a C18 reversed-phase column.

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Detector	UV/Vis Diode Array Detector (DAD)
Column	C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-5 min: 10-20% B; 5-15 min: 20-40% B; 15-25 min: 40-60% B; 25-30 min: 60-10% B; 30-35 min: 10% B
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection Wavelength	340 nm

Standard Solution: A stock solution of **3-Methoxyluteolin** (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve.

Sample Preparation (Plant Material):

- Homogenize 1 g of the dried plant material.
- Extract with 20 mL of 80% methanol using sonication for 30 minutes.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Sample Preparation (Biological Fluids - e.g., Plasma):

- To 500 µL of plasma, add 1 mL of acetonitrile for protein precipitation.

- Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 200 µL of the mobile phase.
- Filter through a 0.22 µm syringe filter before HPLC analysis. Solid-phase extraction (SPE) can also be employed for cleaner sample preparation.[2]

Method Validation

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[3]

The specificity of the method was determined by comparing the chromatograms of a blank sample, a spiked sample with **3-Methoxyluteolin**, and a standard solution. The retention time of **3-Methoxyluteolin** was distinct, and no interfering peaks were observed at this retention time in the blank chromatogram.

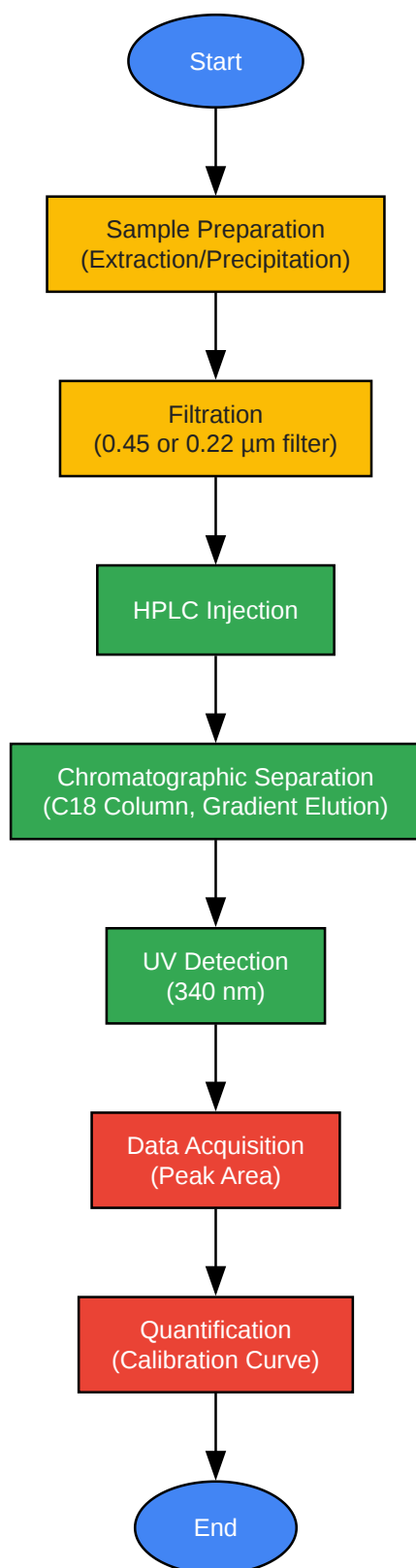
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Parameter	Value
Linearity Range	0.5 - 100 µg/mL
Regression Equation	$y = 25432x + 1234$
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.15 µg/mL
Limit of Quantification (LOQ)	0.5 µg/mL

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) assays. Accuracy was assessed by a recovery study of spiked samples at three different concentration levels.

Concentration ($\mu\text{g/mL}$)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (Recovery %)
1	1.8	2.5	98.5
10	1.2	1.9	101.2
50	0.8	1.5	99.3

Experimental Workflow Diagram



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Caption: HPLC-UV workflow for **3-Methoxyluteolin** quantification.

Conclusion

The described HPLC-UV method provides a reliable and efficient tool for the quantification of **3-Methoxyluteolin**. The method is validated and demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis in research and quality control laboratories. The straightforward sample preparation and rapid analysis time contribute to its practicality for a wide range of applications.

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